molecular formula C14H17NO3 B14366896 2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine CAS No. 93516-75-7

2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine

Cat. No.: B14366896
CAS No.: 93516-75-7
M. Wt: 247.29 g/mol
InChI Key: HVCVGRIXRQIEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine is a chemical compound belonging to the benzazepine family Benzazepines are heterocyclic compounds characterized by a seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The ethoxy and dimethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and dimethoxy groups allows for diverse chemical modifications and interactions with biological targets.

Properties

CAS No.

93516-75-7

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-ethoxy-7,8-dimethoxy-1H-3-benzazepine

InChI

InChI=1S/C14H17NO3/c1-4-18-14-9-11-8-13(17-3)12(16-2)7-10(11)5-6-15-14/h5-8H,4,9H2,1-3H3

InChI Key

HVCVGRIXRQIEJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=CC2=CC(=C(C=C2C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.